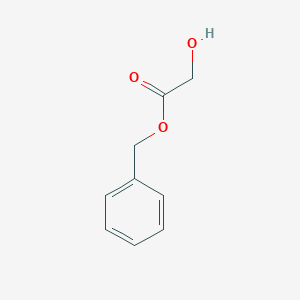
2-hydroxyacétate de benzyle
Vue d'ensemble
Description
Benzyl glycolate is a benzyl ester of glycolic acid.
Applications De Recherche Scientifique
Synthèse de blocs de construction de monosaccharides
Le glycolate de benzyle est utilisé dans la synthèse de blocs de construction de monosaccharides, qui sont des composants fondamentaux dans la construction de glucides complexes. Ces blocs de construction sont cruciaux pour le développement de médicaments et de vaccins à base de glucides .
Préparation de dipeptides phosphonates
Ce composé sert de fragment potentiel pour la préparation de dipeptides phosphonates. Ces dipeptides sont étudiés pour leur potentiel en tant qu'inhibiteurs de VanX, une enzyme qui confère une résistance aux antibiotiques .
Développement de phosphazènes polymériques
Le glycolate de benzyle est un précurseur dans la synthèse de nouveaux phosphazènes polymériques avec des esters pendentifs d'acide glycolique ou lactique comme unités latérales. Ces polymères ont des applications dans les matériaux biodégradables et les systèmes d'administration de médicaments .
Activité de maturation cellulaire
La recherche indique que le glycolate de benzyle a une activité de maturation cellulaire. Cette propriété est importante pour le développement de thérapies qui nécessitent la modulation de la croissance et de la différenciation cellulaires .
Synthèse organique
En chimie organique, le glycolate de benzyle est utilisé comme réactif dans diverses voies synthétiques. Sa présence dans une réaction peut influencer la formation de structures moléculaires souhaitées, en particulier dans la synthèse de molécules organiques complexes .
Modélisation et simulation moléculaires
Les données structurelles du glycolate de benzyle sont utilisées en chimie computationnelle pour la modélisation et la simulation moléculaires. Des programmes comme Amber et GROMACS utilisent ces données pour produire des visualisations qui aident à comprendre les interactions et la dynamique moléculaires .
Recherche pharmaceutique
Les propriétés du composé le rendent précieux en recherche pharmaceutique, en particulier dans la conception et la synthèse de candidats médicaments. Son rôle dans la formation de liaisons esters est essentiel pour créer des promédicaments ou modifier les profils pharmacocinétiques .
Applications dans l'industrie cosmétique
Le glycolate de benzyle trouve des applications dans l'industrie cosmétique en raison de sa forme ester, qui peut être utilisée comme intermédiaire dans la synthèse de divers ingrédients cosmétiques, améliorant leurs propriétés et leur efficacité .
Mécanisme D'action
Target of Action
Benzyl 2-Hydroxyacetate, also known as Benzyl Glycolate, is a chemical compound with the molecular formula C9H10O3
Mode of Action
Like other esters, it may undergo hydrolysis in the presence of water or enzymes, leading to the production of benzyl alcohol and glycolic acid .
Biochemical Pathways
For instance, glycolic acid can enter the glycolysis pathway and be metabolized to produce energy .
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
For instance, glycolic acid is often used in skincare products for its exfoliating properties .
Action Environment
The action, efficacy, and stability of Benzyl 2-Hydroxyacetate can be influenced by various environmental factors such as temperature, pH, and the presence of enzymes. For instance, its hydrolysis to benzyl alcohol and glycolic acid may be accelerated in acidic conditions or in the presence of esterases .
Analyse Biochimique
Biochemical Properties
It is known that proteins, enzymes, and other biomolecules interact with various chemical compounds in complex ways
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of Benzyl 2-hydroxyacetate in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of Benzyl 2-hydroxyacetate in animal models have not been studied
Propriétés
IUPAC Name |
benzyl 2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340075 | |
| Record name | Benzyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80409-16-1, 30379-58-9 | |
| Record name | Benzyl (1)-glycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
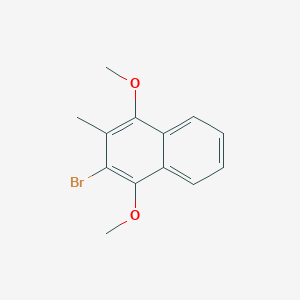


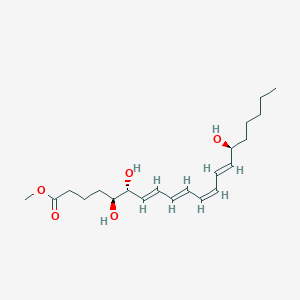


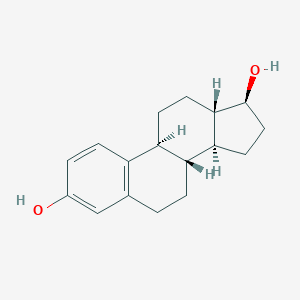
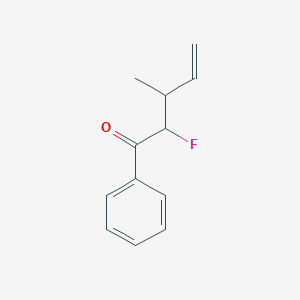
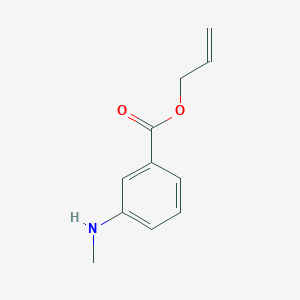
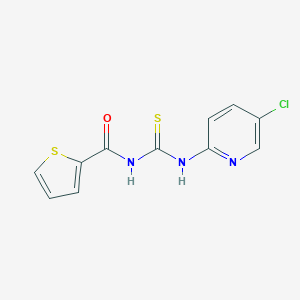

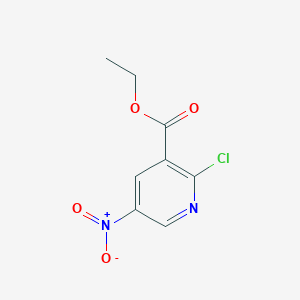
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

